molecular formula C24H24ClFN4O B020881 5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE CAS No. 106516-54-5

5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE

Cat. No.: B020881
CAS No.: 106516-54-5
M. Wt: 438.9 g/mol
InChI Key: PFOLMILRZUSKJO-UHFFFAOYSA-N
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Description

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-7,15-16H,8-14H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLMILRZUSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111571
Record name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106516-54-5
Record name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106516-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole (6.0 kg. 16.5 mol), 1-(2-chloroethyl)imidazolon (3.19 kg, 1.3 eq.), sodium carbonate (anhydrous) and methyl isobutyl ketone (60 L) were mixed. The reaction mixture was heated under N2-cover and stirring until 90-95° C., and was stirred over night at this temperature. The next day the reaction mixture was filtered while still hot. The apparatus and filter cake were washed with further 2.5 L of methyl isobutyl ketone. The combined filtrates were left over night for crystallisation. The product was isolated on a nutch, washed with 7.5 L n-Heptane and dried over night in vacuum at 60° C.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
3.19 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Reactant of Route 2
Reactant of Route 2
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Reactant of Route 3
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Reactant of Route 4
Reactant of Route 4
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Reactant of Route 5
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Reactant of Route 6
Reactant of Route 6
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE

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